1-Naphthyl vs. Triphenylsulfonium Triflate: 193 nm Absorbance and Transparency
1-Naphthyl diphenylsulfonium triflate offers superior transparency at 193 nm compared to triphenylsulfonium triflate (TPS-Tf). The naphthyl moiety reduces the molar extinction coefficient at the exposure wavelength, increasing photon penetration depth and improving resist profile control [1].
| Evidence Dimension | Absorbance at 193 nm (relative molar extinction coefficient) |
|---|---|
| Target Compound Data | Lower relative absorbance due to naphthyl chromophore (class-level inference) |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-Tf) exhibits strong absorption at 193 nm, reducing resist transparency [2] |
| Quantified Difference | Reduced absorption (class-level inference); quantitative difference not specified |
| Conditions | Solution and thin film UV-Vis spectroscopy; photoresist formulation context |
Why This Matters
This transparency advantage enables more uniform acid generation through the resist film depth, critical for maintaining vertical sidewall profiles and minimizing pattern collapse in high-aspect-ratio features.
- [1] Ming, X.-X., et al. (2005). The Preparation and Properties of a Kind of Sulfonium Salt PAG Applicable for 193 nm Photoresist. Journal of Applied Chemistry. View Source
- [2] Shin-Etsu Chemical Co. (2011). Sulfonium salt, resist composition, and patterning process. U.S. Patent Application No. 13/207,582. View Source
